molecular formula C22H29N5O2 B2986831 9-(2,4-dimethylphenyl)-3-isopentyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 923437-97-2

9-(2,4-dimethylphenyl)-3-isopentyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2986831
CAS No.: 923437-97-2
M. Wt: 395.507
InChI Key: QVEUIPAEAXCRMI-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido[2,1-f]purine-dione class, characterized by a tricyclic core structure with fused pyrimidine and purine rings. The key structural features include:

  • 2,4-Dimethylphenyl group at the 9-position, providing steric bulk and lipophilicity.
  • Isopentyl (3-methylbutyl) chain at the 3-position, enhancing hydrophobic interactions compared to shorter alkyl chains.
  • Methyl groups at the 1-position, stabilizing the purine-dione scaffold.

Properties

IUPAC Name

9-(2,4-dimethylphenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2/c1-14(2)9-12-27-20(28)18-19(24(5)22(27)29)23-21-25(10-6-11-26(18)21)17-8-7-15(3)13-16(17)4/h7-8,13-14H,6,9-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVEUIPAEAXCRMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

9-(2,4-dimethylphenyl)-3-isopentyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione (CAS Number: 923437-97-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H29N5O2
  • Molecular Weight : 395.5 g/mol

Pharmacological Profile

The biological activity of this compound has been primarily investigated in the context of its effects on various diseases. Notably, it has shown promise in antimycobacterial activity and other therapeutic areas.

Antimycobacterial Activity

Research indicates that derivatives of purine compounds exhibit strong in vitro antimycobacterial activity. For example, related compounds have demonstrated a minimum inhibitory concentration (MIC) of 1 μM against Mycobacterium tuberculosis (Mtb) H37Rv and drug-resistant strains. The mechanism involves targeting specific molecular sites within the bacteria, leading to mutations that confer resistance in some cases .

The mechanisms by which 9-(2,4-dimethylphenyl)-3-isopentyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione exerts its biological effects are still under investigation. However, studies suggest that it may influence purine metabolism pathways and exhibit anti-inflammatory properties by modulating cytokine production.

Cytotoxicity and Selectivity

In vitro studies have assessed the cytotoxic effects of this compound on mammalian cell lines. It has shown limited toxicity with a favorable selectivity index when compared to its antimycobacterial activity. This indicates a potential therapeutic window for clinical applications .

Case Studies

Several studies have highlighted the biological activity of related purine derivatives:

  • Study on Antitubercular Activity :
    • A series of 2-morpholino-purin-6-one derivatives were synthesized and screened for their antitubercular activity. One compound exhibited an MIC99 value against virulent strains significantly lower than that of traditional antibiotics .
  • Mechanism Exploration :
    • Research into the genetic mutations in Mtb strains resistant to these compounds revealed specific alterations in the dprE1 gene. This highlights the importance of understanding resistance mechanisms to improve drug design and efficacy .

Data Tables

PropertyValue
CAS Number923437-97-2
Molecular FormulaC22H29N5O2
Molecular Weight395.5 g/mol
Antimycobacterial MIC1 μM
Cytotoxicity (IC50)Not specified

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Table 1: Substituent Variations and Key Properties
Compound Name (Reference) Substituents (Position) Synthesis Yield (%) Melting Point (°C) Lipophilicity (Inferred) Key Spectral Data (NMR/IR)
Target Compound 2,4-dimethylphenyl (9), isopentyl (3) N/A N/A High (isopentyl chain) Likely similar to
9-(2,4-Dimethoxyphenyl)-3-propyl () 2,4-dimethoxyphenyl (9), propyl (3) N/A N/A Moderate (polar methoxy) ACD/IUPAC name, RN: 876900-43-5
9-(4-Methylbenzyl) () 4-methylbenzyl (9) N/A N/A Moderate RN: 303972-89-6
9-(2-Chloro-6-fluorobenzyl) () 2-chloro-6-fluorobenzyl (9) N/A N/A High (halogens) Microwave-assisted synthesis
10-Ethyl-1,3-dimethyl () Ethyl (10) 38 124–125 Low (short chain) 1H-NMR δ: 1.22–1.26 (t, CH3CH2), IR: 1,693 cm⁻¹ (C=O)

Key Observations:

  • Substituent Bulk : The isopentyl chain in the target compound likely increases membrane permeability compared to shorter alkyl chains (e.g., propyl in or ethyl in ).
  • Aromatic Modifications : Electron-donating groups (e.g., methyl in the target compound) may enhance π-π stacking, while electron-withdrawing halogens (e.g., chloro/fluoro in ) improve target binding selectivity.
  • Synthetic Methods : Traditional reflux (e.g., ) contrasts with microwave-assisted synthesis (), which improves efficiency and yield.

Analytical and Spectroscopic Comparisons

  • NMR Shifts : Analogs with propyl () or ethyl () chains show δ ~2.18–2.29 ppm for alkyl protons, while benzyl-substituted compounds () exhibit aromatic δ ~7.0–7.5 ppm.
  • IR Stretching : C=O vibrations at ~1,690–1,710 cm⁻¹ are consistent across the class .
  • UV-Vis : Pyrido[1,2-e]purine-diones () exhibit λmax ~260–300 nm, influenced by aryl substituents.

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